molecular formula C5H2Br2O2S B1298461 3,5-Dibromothiophene-2-carboxylic acid CAS No. 7311-68-4

3,5-Dibromothiophene-2-carboxylic acid

Cat. No.: B1298461
CAS No.: 7311-68-4
M. Wt: 285.94 g/mol
InChI Key: YWOSIPRAZKDEIL-UHFFFAOYSA-N
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Description

3,5-Dibromothiophene-2-carboxylic acid is an organobromine compound with the molecular formula C5H2Br2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 3 and 5 positions and a carboxylic acid group at the 2 position

Scientific Research Applications

Synthesis of Novel Compounds

3,5-Dibromothiophene-2-carboxylic acid serves as a critical intermediate in the synthesis of various novel compounds. For instance, it has been used in the creation of thiophene-based derivatives with spasmolytic activities. These derivatives exhibit potential medical applications due to their significant effects on smooth muscle relaxation. The synthesis involves Suzuki cross-coupling reactions, highlighting the versatility of this compound in medicinal chemistry research (Rasool et al., 2020).

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The compound is pivotal in regioselective palladium-catalyzed cross-coupling reactions, leading to the synthesis of various bromothiophenes and their derivatives. Such reactions are essential for creating complex organic molecules with potential applications in drug development and materials science. The ability to control the reaction sites on the thiophene ring opens up possibilities for designing molecules with specific properties (Đặng Thanh Tùng et al., 2009).

Regiospecific Silylation

Research into the regiospecific silylation of dibromothiophenes, including this compound, demonstrates the compound's utility in organic synthesis, particularly in the modification of thiophene rings. This process is critical for introducing silyl groups, which can serve as protective groups or be used in further chemical transformations (Lukevics et al., 2001).

Synthesis and Application in Polymer Chemistry

The compound plays a role in the development of advanced materials, such as conducting polymers. Its derivatives are used as building blocks for polythiophenes, a class of conducting polymers with applications in electronic devices. The bromination and subsequent reactions of thiophene derivatives enable the synthesis of polymers with tailored electrical properties, underscoring the importance of this compound in materials science (Dang & Chen, 2007).

Contributions to Organic Electronics

Additionally, the compound contributes to the field of organic electronics through its role in synthesizing oligothiophenes and polythiophenes. These materials are critical for developing organic semiconductors, which are essential for flexible electronics, solar cells, and other applications. The ability to manipulate the structure of thiophene-based compounds, such as this compound, allows researchers to fine-tune the properties of the resulting materials, including their conductivity and optical properties (Lee et al., 2002).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .

Mechanism of Action

Target of Action

It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is incorporated into.

Mode of Action

As a building block in organic synthesis, it likely interacts with its targets through the formation of covalent bonds during the synthesis process .

Action Environment

The action, efficacy, and stability of 3,5-Dibromothiophene-2-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other chemicals that can react with it .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromothiophene-2-carboxylic acid can be synthesized through the bromination of thiophene-2-carboxylic acid. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. The general reaction scheme is as follows:

    Bromination: Thiophene-2-carboxylic acid is treated with bromine or NBS in the presence of a catalyst such as iron or aluminum chloride to yield this compound.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex molecules.

    Reduction Reactions: The

Properties

IUPAC Name

3,5-dibromothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOSIPRAZKDEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347754
Record name 3,5-dibromothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7311-68-4
Record name 3,5-dibromothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7311-68-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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